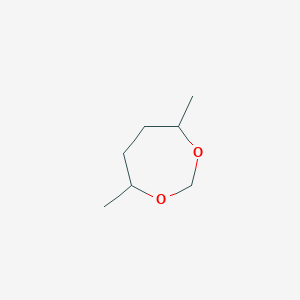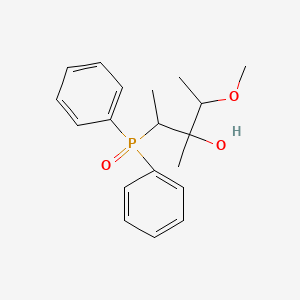
3-Hexadecylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexadecylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a hexadecyl chain and two hydroxyl groups at the 1 and 2 positions. This compound is part of the diol family, which are known for their two hydroxyl groups on adjacent carbon atoms. The presence of the long hexadecyl chain imparts unique physical and chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hexadecylbenzene-1,2-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO₄) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond of an alkene precursor . Another approach is the use of potassium permanganate (KMnO₄), although this method carries the risk of over-oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective reagents. For example, the use of peroxycarboxylic acids in nonaqueous solvents can be employed to achieve the desired dihydroxylation . The choice of solvent and reaction conditions is crucial to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexadecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
3-Hexadecylbenzene-1,2-diol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hexadecylbenzene-1,2-diol involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyl groups can form hydrogen bonds with membrane components, while the hydrophobic hexadecyl chain interacts with lipid bilayers . This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .
Comparación Con Compuestos Similares
1,2-Dihydroxybenzene (Catechol): Lacks the long alkyl chain, making it less hydrophobic.
1,2-Dihydroxy-4-hexylbenzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 3-Hexadecylbenzene-1,2-diol’s long hexadecyl chain imparts unique amphiphilic properties, enhancing its interactions with lipid membranes and making it more effective in applications requiring membrane disruption .
Propiedades
Número CAS |
65216-88-8 |
|---|---|
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
3-hexadecylbenzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(23)22(20)24/h16,18-19,23-24H,2-15,17H2,1H3 |
Clave InChI |
MMCUMDZQPOOEBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


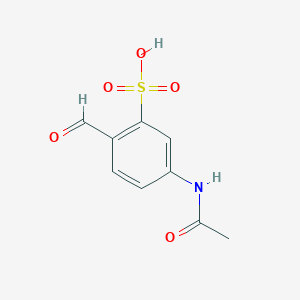

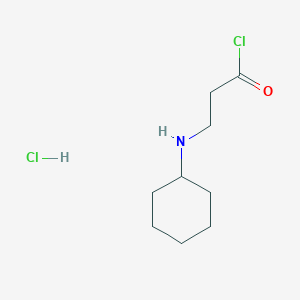
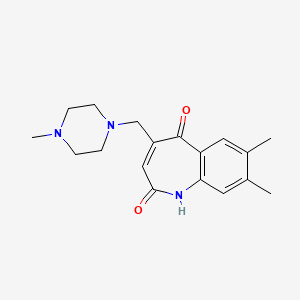

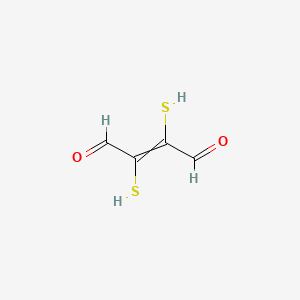

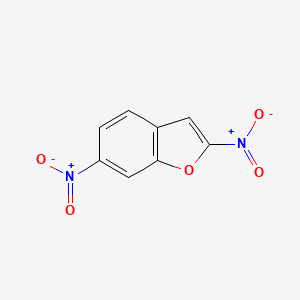
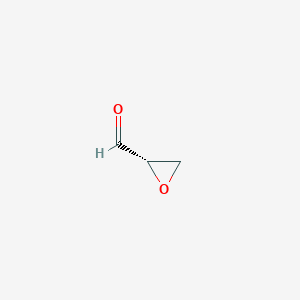
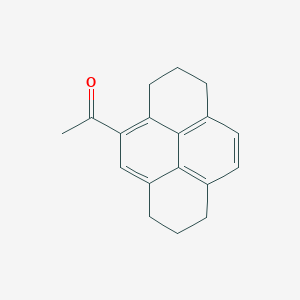
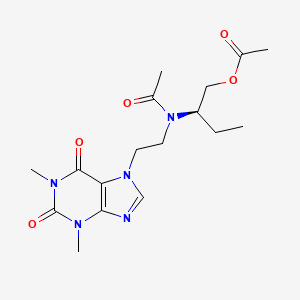
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
